1,2,3-Thiadiazole-5-carbaldehyde
Overview
Description
1,2,3-Thiadiazole-5-carbaldehyde is a heterocyclic compound featuring a thiadiazole ring with an aldehyde functional group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,3-thiadiazole are important in industry, medicine, and agriculture . They have shown a broad spectrum of biological activities .
Mode of Action
1,2,3-thiadiazole molecules are known to interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .
Result of Action
It’s known that 1,2,3-thiadiazole molecules can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Action Environment
Research has been conducted into the use of organophotocatalysts as alternatives for environmentally sustainable chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or its derivatives. Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by oxidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 1,2,3-Thiadiazole-5-carboxylic acid.
Reduction: 1,2,3-Thiadiazole-5-methanol.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
1,2,3-Thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in the synthesis of antimicrobial and anticancer agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 1,2,3-Thiadiazole-4-carbaldehyde
- 1,2,4-Thiadiazole-5-carbaldehyde
- 1,3,4-Thiadiazole-2-carbaldehyde
Comparison: 1,2,3-Thiadiazole-5-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it often exhibits different chemical and biological properties, making it a distinct and valuable compound in various applications.
Properties
IUPAC Name |
thiadiazole-5-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHENIPUIXQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295434 | |
Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10200-61-0 | |
Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10200-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,2,3-Thiadiazole-5-carbaldehyde?
A1: A practical synthesis involves the monobromination of readily available 5-methyl-1,2,3-thiadiazole derivatives. Subsequent treatment with sodium azide followed by decomposition in concentrated sulfuric acid yields the desired this compound. [] You can read more about this method in the paper "Synthesis of 1,2,3‐thiadiazole‐5‐carbaldehydes and their conversion into 6aδ4‐Thia‐1,2,5,6‐tetraazapentalenes." (https://www.semanticscholar.org/paper/29aa1b69c76d5784e60dc0eb34dfd8158e9bed5e)
Q2: How can we further utilize this compound in organic synthesis?
A2: this compound serves as a versatile building block for constructing various heterocyclic systems. For example, it readily undergoes condensation reactions with hydrazines. Methylation of the resulting hydrazones provides a pathway to synthesize 6aδ4-thia-1,2,5,6-tetraazapentalenes, a class of nitrogen-rich heterocycles. [] This transformation highlights the utility of this compound in accessing complex molecular architectures.
Q3: Has the structure of this compound derivatives been investigated using spectroscopic techniques?
A3: Yes, researchers have extensively employed NMR spectroscopy to characterize this compound derivatives. For example, 13C and 15N NMR data, alongside X-ray crystallography, provided insights into the electronic structure and bonding characteristics of a phenylazo-derivative of a 1,2,3‐thiadiazolium methylide derived from a this compound. [] This study, detailed in the paper "Synthesis of a phenylazo‐derivative of a 1,2,3‐thiadiazolium methylide. C‐13/N‐15 NMR characterization and crystal structure analysis," (https://www.semanticscholar.org/paper/2ce1d9ad690da07a621f689ab29a61b9bc44f3e1) demonstrates the value of spectroscopic methods in understanding the properties of these compounds.
Q4: Are there any examples of using this compound in the synthesis of biologically relevant molecules?
A4: Indeed, this compound plays a crucial role in synthesizing 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a compound exhibiting fungicidal activity. [] The study "Synthesis, Crystal Structure and Biological Activity of 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione" (https://www.semanticscholar.org/paper/2e17559de4248e7fa6987741de9a983faa9e3ebf) describes the synthesis and preliminary biological evaluation of this compound, showcasing the potential of this compound derivatives in medicinal chemistry.
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